molecular formula C13H11F3N2O2 B3012214 N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide CAS No. 1436139-34-2

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide

Cat. No.: B3012214
CAS No.: 1436139-34-2
M. Wt: 284.238
InChI Key: LJFUOIJPIYUPFU-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with a cyanomethyl group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Trifluoromethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.

    Attachment of the Cyanomethyl Group: This can be done through a nucleophilic substitution reaction where a cyanomethyl group is introduced to the cyclopropane ring.

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester to a carboxamide through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
  • N-(Cyanomethyl)-2-[2-(methoxy)phenyl]cyclopropane-1-carboxamide
  • N-(Cyanomethyl)-2-[2-(fluoromethoxy)phenyl]cyclopropane-1-carboxamide

Uniqueness

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)20-11-4-2-1-3-8(11)9-7-10(9)12(19)18-6-5-17/h1-4,9-10H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFUOIJPIYUPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NCC#N)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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